4-Hydroxy-6-methylquinoline
Overview
Description
4-Hydroxy-6-methylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . It is a derivative of quinoline, characterized by a hydroxyl group at the 4th position and a methyl group at the 6th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylquinoline can be synthesized through several methods, including:
Pfitzinger Reaction: This involves the condensation of isatin with a ketone in an alkaline medium.
Microwave-Assisted Synthesis: This method involves the reaction of aryl aldehydes with N-aryl enaminones in acetic acid at elevated temperatures.
Green Chemistry Approaches: Utilizing eco-friendly catalysts and solvent-free conditions, such as ionic liquids and ultrasound irradiation.
Industrial Production Methods: Industrial production of this compound often employs scalable methods like the Pfitzinger reaction, which can be optimized for large-scale synthesis. The use of recyclable catalysts and green chemistry principles is increasingly favored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Hydroxy-6-methylquinoline can be compared with other quinoline derivatives:
Properties
IUPAC Name |
6-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUKNUOCWNERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292411 | |
Record name | 4-Hydroxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-40-8 | |
Record name | 6-Methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23432-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 82351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23432-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23432-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MMQO reactivate latent HIV-1?
A1: MMQO has been identified as a novel latency-reversing agent (LRA) for HIV-1. While its exact mechanism of action is still under investigation, research suggests that MMQO functions as a bromodomain and extraterminal domain protein family inhibitor (BETi) []. It mimics the effects of JQ1, a known BETi, and interacts with the BET family protein BRD4 []. By inhibiting BRD4, MMQO disrupts the epigenetic silencing of HIV-1 proviral DNA, leading to viral transcription and reactivation [].
Q2: What is the structural significance of MMQO in its activity?
A2: MMQO, with its relatively simple quinoline-based structure, represents a new class of BET bromodomain inhibitors []. Its minimalistic structure holds promise for further optimization to enhance its affinity and specificity for distinct bromodomain family members []. This opens avenues for developing more potent and targeted therapies not just for HIV but potentially for other diseases as well.
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